BenchChemオンラインストアへようこそ!

TC299423

α6β2 nAChR Structure-Activity Relationship (SAR) Hydrogen Bonding

TC299423 is a unique secondary ammonium agonist with an atypical binding mode at α6β2* nAChRs, lacking the standard cation-π interaction with Trp149. Its 2.5-fold α6β2*/α4β2* selectivity and inability to suppress nicotine self-administration make it an essential tool for dissecting dopamine release pathways. Procure this benchmark compound to eliminate uncontrolled variables in addiction, anxiety, and pain studies.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B611238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC299423
SynonymsTC299423;  TC 299423;  TC-299423
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N3/c1-3-10(4-2-6-12-5-1)11-7-13-9-14-8-11/h3,7-9,12H,1-2,4-6H2/b10-3+
InChIKeyCRKXSTOXONBMMP-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC299423: An Orally Active, Brain-Penetrant α6β2-Preferring nAChR Agonist for Neuroscience Research


TC299423 [(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine] is a synthetic small-molecule agonist for nicotinic acetylcholine receptors (nAChRs). It is characterized as an orally bioavailable and brain-penetrant compound with functional activity at both α6β2-containing (α6β2∗) and α4β2-containing (α4β2∗) nAChR subtypes [1]. TC299423 belongs to the hexahydroazocine chemical class and has been identified as a modestly α6β2-preferring agonist relative to α4β2∗ nAChRs [1].

Why In-Class Substitution Fails: The Unique Binding Mode and Selectivity Profile of TC299423


While multiple nAChR agonists target β2-containing receptor subtypes, they cannot be simply interchanged due to profound differences in receptor binding mechanisms and downstream functional profiles. TC299423 displays an atypical pharmacology distinct from nicotine and acetylcholine [1]. Critically, unlike acetylcholine, TC299423 does not form a functional cation-π interaction with the conserved Trp149 residue in the α6β2 binding site, and compared with nicotine at the α6(T150Tah)β2 mutant receptor, TC299423 shows only a modest loss of function versus nicotine's severe 24-fold impairment [1]. This divergent binding mode underpins its distinct subtype selectivity and in vivo behavioral signature. Procuring a generic nAChR agonist without verifying this specific pharmacological fingerprint would introduce uncontrolled experimental variables.

TC299423 Product-Specific Quantitative Differentiation Evidence


TC299423 vs. Nicotine: Divergent Hydrogen Bonding Defines Functional Selectivity at α6β2

TC299423 demonstrates a unique functional interaction with the α6β2 nAChR binding site. In a mutated α6(T150Tah)β2 receptor model designed to probe hydrogen bonding, TC299423 exhibited only a modest functional loss, whereas nicotine suffered a severe 24-fold reduction in function [1].

α6β2 nAChR Structure-Activity Relationship (SAR) Hydrogen Bonding

TC299423 α6β2 vs. α4β2 Potency Selectivity: A 2.5-Fold Preference

TC299423 exhibits modest but quantifiable selectivity for the α6β2∗ subtype over the α4β2∗ subtype. Functional assays demonstrate its potency for α6β2∗ nAChRs is 2.5-fold greater than that for α4β2∗ nAChRs [1].

α6β2 nAChR α4β2 nAChR Subtype Selectivity

TC299423 vs. Varenicline: Opposing Effects on Nicotine Self-Administration

In a rat model of nicotine reinforcement, TC299423 did not suppress nicotine self-administration, which is a hallmark of varenicline's therapeutic mechanism [1]. While varenicline acts as a functional antagonist in this context, reducing nicotine intake, TC299423 demonstrated no such effect within the tested dosage range [1].

Nicotine Addiction Behavioral Pharmacology Self-Administration

TC299423 α6β2 Potency (EC50 = 30-60 nM) Compared to Varenicline's Sub-nanomolar Affinity

TC299423 displays an EC50 of 30-60 nM for α6β2∗ nAChRs in functional assays [1]. This contrasts with varenicline, which demonstrates a much higher affinity with a Ki of 0.12 nM for α6β2∗ nAChRs in binding studies [2].

α6β2 nAChR Potency Receptor Binding

TC299423 Dual Cation-π Interaction Shared with Varenicline but Not Nicotine

TC299423 engages in a dual cation-π interaction at the α4β2 nAChR binding site, forming contacts with both TrpB and TyrC2 [1]. This binding mode is shared by varenicline but is a distinction from acetylcholine and nicotine, which only interact with TrpB [1].

Binding Mode Cation-π Interaction α4β2 nAChR

Validated Research Scenarios: Where TC299423 Provides a Decisive Advantage


Dissecting α6β2- vs. α4β2-Mediated Dopamine Release

Researchers investigating the distinct contributions of α6β2∗ and α4β2∗ nAChRs to dopamine release in striatal synaptosomes can use TC299423's 2.5-fold selectivity for α6β2∗ over α4β2∗. Combined with subtype-selective antagonists like α-conotoxin MII, this allows for a more precise functional dissection than using non-selective agonists such as nicotine [1].

Probing α6β2-Mediated Reward and Locomotor Activity Without Suppressing Nicotine Intake

In behavioral pharmacology studies of nicotine addiction, TC299423 is an ideal tool for activating α6β2∗ nAChR-mediated reward pathways (as shown in α6 gain-of-function mice) without the confounding effect of reducing nicotine self-administration, a key action of the smoking cessation drug varenicline [1].

Investigating Anxiolytic and Antinociceptive Mechanisms Linked to α6β2 nAChRs

TC299423 is suitable for studies focused on anxiety (marble burying test) and pain (hot-plate test) where α6β2∗ nAChR activation is implicated, offering a pharmacological alternative to nicotine that may possess a more favorable off-target profile based on its screening against 70 diverse molecular targets [1].

SAR Studies of Secondary Ammonium Agonists and Dual Cation-π Interactions

Medicinal chemists can utilize TC299423 as a benchmark secondary ammonium agonist to explore dual cation-π interactions at the nAChR binding site. Its ability to engage both TrpB and TyrC2, a property shared with varenicline, makes it a key reference compound for designing next-generation subtype-selective nAChR ligands [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC299423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.